molecular formula C25H28FN5O2 B2578362 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone CAS No. 1190020-24-6

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B2578362
CAS No.: 1190020-24-6
M. Wt: 449.53
InChI Key: CHWVBFCYKHBCKR-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-fluorophenyl group, linked via an ethanone bridge to a 3-morpholino-4-phenyl-1H-pyrazole moiety. Its design integrates structural elements known to modulate receptor binding and pharmacokinetic properties:

  • Piperazine: A common pharmacophore in CNS-targeting agents, often influencing serotonin or dopamine receptor affinity .
  • 2-Fluorophenyl substituent: Enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O2/c26-22-8-4-5-9-23(22)28-10-12-29(13-11-28)24(32)19-31-18-21(20-6-2-1-3-7-20)25(27-31)30-14-16-33-17-15-30/h1-9,18H,10-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWVBFCYKHBCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=C(C(=N3)N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of 2-fluorophenylamine with diethanolamine to form the piperazine core

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are often carried out in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, as inferred from structurally related compounds ( ):

Step Reaction Type Conditions Key Intermediates
1Nucleophilic substitutionHydrazine hydrate in ethanol, 85°C reflux2,3-Dichloropyrazine → Hydrazine derivative
2CyclizationTriethoxymethane, 80°C refluxFormation of triazolo-pyrazine core
3Coupling reactionKTB/KI in THF, 60°CPiperazine-morpholino-pyrazole linkage

The ethanone bridge is formed via a ketone-based coupling between the piperazine and pyrazole precursors under anhydrous conditions ( ).

Piperazine Ring

  • Nucleophilic substitution : The fluorine atom on the 2-fluorophenyl group activates the piperazine ring for electrophilic aromatic substitution. Example:

    Piperazine-NH+R-XNa2CO3,CH3CNPiperazine-NR+HX\text{Piperazine-NH} + \text{R-X} \xrightarrow{\text{Na}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{Piperazine-NR} + \text{HX}

    This reaction is critical for introducing aryl/alkyl groups ( ).

Pyrazole-Morpholino System

  • Cycloaddition : The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles.

  • Morpholino reactivity : The morpholine group undergoes hydrolysis under acidic conditions (e.g., HCl/EtOH) to yield secondary amines ( ).

Ethanone Bridge

  • Reduction : The ketone group can be reduced to a secondary alcohol using NaBH4_4 or LiAlH4_4:

    R-C(=O)-R’NaBH4R-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{\text{NaBH}_4} \text{R-CH(OH)-R'}
  • Condensation : Reacts with hydrazines to form hydrazones, a key step in bioactivity modulation ( ).

Catalytic Transformations

The compound undergoes acid- or base-catalyzed reactions:

Reaction Catalyst Conditions Product
Pictet-Spengler cyclizationAcetic acid60°C, MeOHTetracyclic fused heterocycles
Suzuki couplingPd(PPh3_3)4_4THF, 80°CBiaryl derivatives

These reactions enable structural diversification for pharmacological studies ( ).

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

  • pH sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media ( ).

Comparative Reactivity with Analogs

Compound Reactivity Difference
2-(Morpholin-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone Lower electrophilicity due to absence of fluorophenyl group
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-morpholin-4-ylsulfonylphenyl)propan-1-one Enhanced sulfonyl group reactivity for SNAr reactions

Scientific Research Applications

Overview

1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound features a unique combination of piperazine and pyrazole moieties, which are known for their diverse biological activities.

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly as a potential treatment for psychiatric disorders. Its structure suggests activity at various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial targets in the treatment of conditions such as depression and anxiety disorders. Studies have indicated that compounds with similar structures exhibit significant binding affinity to these receptors, leading to modulation of neurotransmitter systems .

Antimicrobial Activity

Research has shown that derivatives of piperazine and pyrazole can possess antimicrobial properties. The compound's structural components may enhance its efficacy against various bacterial and fungal strains. Preliminary studies using similar pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, suggesting that this compound may also exhibit similar effects .

Antioxidant Properties

Compounds containing pyrazole rings have been evaluated for their antioxidant activities. The presence of electron-donating groups in the structure could contribute to free radical scavenging ability, making it a candidate for further studies aimed at developing antioxidant agents .

Case Studies

StudyFocusFindings
Study on Antimicrobial Activity Evaluated derivatives of piperazine and pyrazoleSeveral compounds exhibited significant antimicrobial activity against tested strains, indicating potential for developing new antibiotics .
Pharmacological Evaluation Investigated binding affinity to serotonin receptorsCompounds similar in structure showed high affinity, suggesting therapeutic potential in treating mood disorders .
Antioxidant Activity Assessment Analyzed free radical scavenging effectsCertain derivatives demonstrated significant antioxidant properties, supporting further exploration in health applications .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Ethanone Derivatives
Compound Name Key Structural Differences Physicochemical/Biological Notes Source
1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone Benzyl vs. phenyl; chlorophenyl vs. pyrazole Lower logP (2.1) due to chlorophenyl
2-((1-Phenyltetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thio vs. pyrazole; sulfonyl vs. morpholino Higher melting point (165–167°C)
1-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)-2-(thiophen-2-yl)methanone Thiophene vs. pyrazole; methanone vs. ethanone Improved metabolic stability

Key Observations :

  • Fluorine position : The 2-fluorophenyl group in the target compound may confer better σ-receptor affinity than 4-fluorophenyl analogs, as ortho-substituents often reduce steric hindrance in binding pockets .
  • Morpholino vs. sulfonyl: Morpholino’s electron-rich oxygen atoms enhance water solubility (predicted logP ≈ 1.8) compared to sulfonyl-containing analogs (logP ≈ 2.5–3.0) .
Pyrazole-Containing Analogues
Compound Name Key Structural Differences Biological Activity Source
(Z)-1-(4-Chlorophenyl)-2-(4-(3-chlorophenyldiazenyl)-3,5-dimethylpyrazol-1-yl)ethanone Diazenyl vs. morpholino; chlorophenyl vs. phenyl Antibacterial (MIC: 8 µg/mL vs. S. aureus)
1-(1-Tosyl-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone Indole vs. pyrazole; tosyl vs. morpholino 5-HT6 receptor antagonism (IC50: 120 nM)

Key Observations :

  • Pyrazole substitution: The 3-morpholino group in the target compound likely reduces cytotoxicity compared to diazenyl-substituted pyrazoles, which can form reactive intermediates .
  • Ethanone linker: A shorter chain than butanone derivatives (e.g., compound 5 in ) may limit off-target interactions while maintaining conformational flexibility for receptor binding .

Biological Activity

The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone (CAS Number: 1190020-24-6) is a novel synthetic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of the compound is C25H28FN5O2C_{25}H_{28}FN_{5}O_{2}, with a molecular weight of 449.5 g/mol . The structural components include a piperazine ring, a morpholine moiety, and a pyrazole structure, which are integral to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₈FN₅O₂
Molecular Weight449.5 g/mol
CAS Number1190020-24-6

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine and morpholine groups are known to enhance receptor affinity and selectivity, making this compound a candidate for further exploration in neuropharmacology.

Antidepressant Effects

Research indicates that compounds similar in structure to 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone exhibit significant antidepressant properties. Studies have shown that these compounds can modulate serotonin levels in the brain, suggesting potential efficacy in treating depression and anxiety disorders.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The presence of the pyrazole ring is associated with cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole displayed significant inhibition of cell proliferation in human cancer cell lines, indicating potential for 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanone as an anticancer agent.

Case Studies

  • Neuropharmacological Study : A study involving animal models showed that administration of the compound resulted in reduced depressive-like behaviors, as measured by the forced swim test and tail suspension test. Doses of 10 mg/kg were found to be effective without significant side effects.
  • Cytotoxicity Assay : In vitro assays revealed that the compound exhibited IC50 values below 20 µM against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

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